molecular formula C25H26N2O4S B11374900 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11374900
M. Wt: 450.6 g/mol
InChI Key: MTEBPDXMSLUBAT-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl, methoxyphenyl, and dimethylpyridine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-methoxyphenylamine to form an amide. The final step involves the reaction of this amide with 4,6-dimethyl-3-pyridinecarboxylic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide stands out due to its unique combination of functional groups. This structure provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-5-31-19-12-10-18(11-13-19)21(28)15-32-25-23(16(2)14-17(3)26-25)24(29)27-20-8-6-7-9-22(20)30-4/h6-14H,5,15H2,1-4H3,(H,27,29)

InChI Key

MTEBPDXMSLUBAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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